

HPLC method for leuprorelin quantification in biological samples

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Compound of Interest

Compound Name: *Leuprorelin*

Cat. No.: *B591374*

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An HPLC-MS/MS method provides a robust and sensitive platform for the quantification of leuprorelin in biological samples, crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a validated method for determining leuprorelin concentrations, primarily in human plasma, by combining High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS).

Principle

The method involves the extraction of leuprorelin and an internal standard (IS) from a biological matrix, typically using Solid-Phase Extraction (SPE). The extracted analytes are then separated using reverse-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, allowing for the accurate quantification of low concentrations of leuprorelin.

Materials and Reagents

- Standards: Leuprorelin acetate reference standard, stable isotope-labeled internal standard (e.g., Leuprolide-¹³C₆-¹⁵N or Leuprolide-D10).
- Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
- Reagents: Formic acid, acetic acid, ammonium acetate, triethylamine, ortho-phosphoric acid.
- Biological Matrix: Drug-free human plasma (or other relevant biological fluid).

- SPE Cartridges: C18 or polymeric reverse-phase cartridges (e.g., Oasis HLB).
- Equipment: HPLC system, tandem mass spectrometer with an electrospray ionization (ESI) source, analytical balance, centrifuges, vortex mixer, SPE manifold.

Experimental Protocols

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve the leuprorelin reference standard and the internal standard in a suitable solvent, such as methanol or a methanol/water mixture, to obtain a final concentration of 1 mg/mL.
- Working Solutions: Perform serial dilutions of the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality control (QC) samples.
- Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration appropriate for addition to all samples (e.g., 2 µg/mL in acetonitrile).[1]

Preparation of Calibration Standards and Quality Control (QC) Samples

- Spike blank, drug-free plasma with the appropriate leuprorelin working solutions to achieve a series of calibration standards. A typical calibration curve might range from 0.05 ng/mL to 40 ng/mL.[2][3]
- Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 75 ng/mL, and 800 ng/mL).[1] A lower limit of quantification (LLOQ) QC is also typically prepared.[1][4]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a generalized procedure; specific volumes may need optimization based on the SPE cartridge manufacturer's recommendations.

- Pre-treatment: To a 100 µL plasma sample, add the internal standard working solution. Mix with 300 µL of 5% formic acid in water and vortex for 5 minutes.[1]

- SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by equilibration with HPLC-grade water.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
- Elution: Elute leuprorelin and the IS from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
- Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50 μ L) of the mobile phase, vortex, and inject into the LC-MS/MS system.[1]

Alternative Method: Protein Precipitation (PPT) For a faster but potentially less clean extraction, protein precipitation can be used. Add a precipitating agent like methanol or acetonitrile (typically 3 volumes) to 1 volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected directly or after evaporation and reconstitution. [4][5]

Data Presentation: Method Parameters

The following tables summarize typical parameters for the HPLC-MS/MS analysis of leuprorelin.

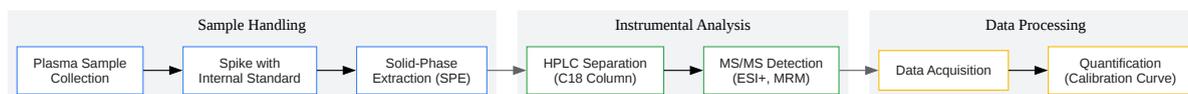
Table 1: Chromatographic and Mass Spectrometric Conditions

Parameter	Condition	Reference
HPLC System		
Column	C18 Reverse-Phase (e.g., 150 x 2.1 mm, 5 μm)	[2][3]
Mobile Phase A	0.1% Formic Acid in Water	[1]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	[1]
Flow Rate	0.3 - 1.0 mL/min	[1][6]
Injection Volume	20 - 30 μL	[6]
Column Temperature	40 °C	[6]
Elution Mode	Gradient or Isocratic	[1][7]
Mass Spectrometer		
Ionization Mode	Electrospray Ionization (ESI), Positive	[2][3]
Scan Type	Multiple Reaction Monitoring (MRM)	[2][3]
MRM Transition (Leuprorelin)	m/z 605.5 → 110.2	[2][3]
MRM Transition (IS)	m/z 609.1 → 249.1 (Leuprolide- ¹³ C ₆ - ¹⁵ N)	[2][3]

Table 2: Summary of Method Performance from Validated Studies

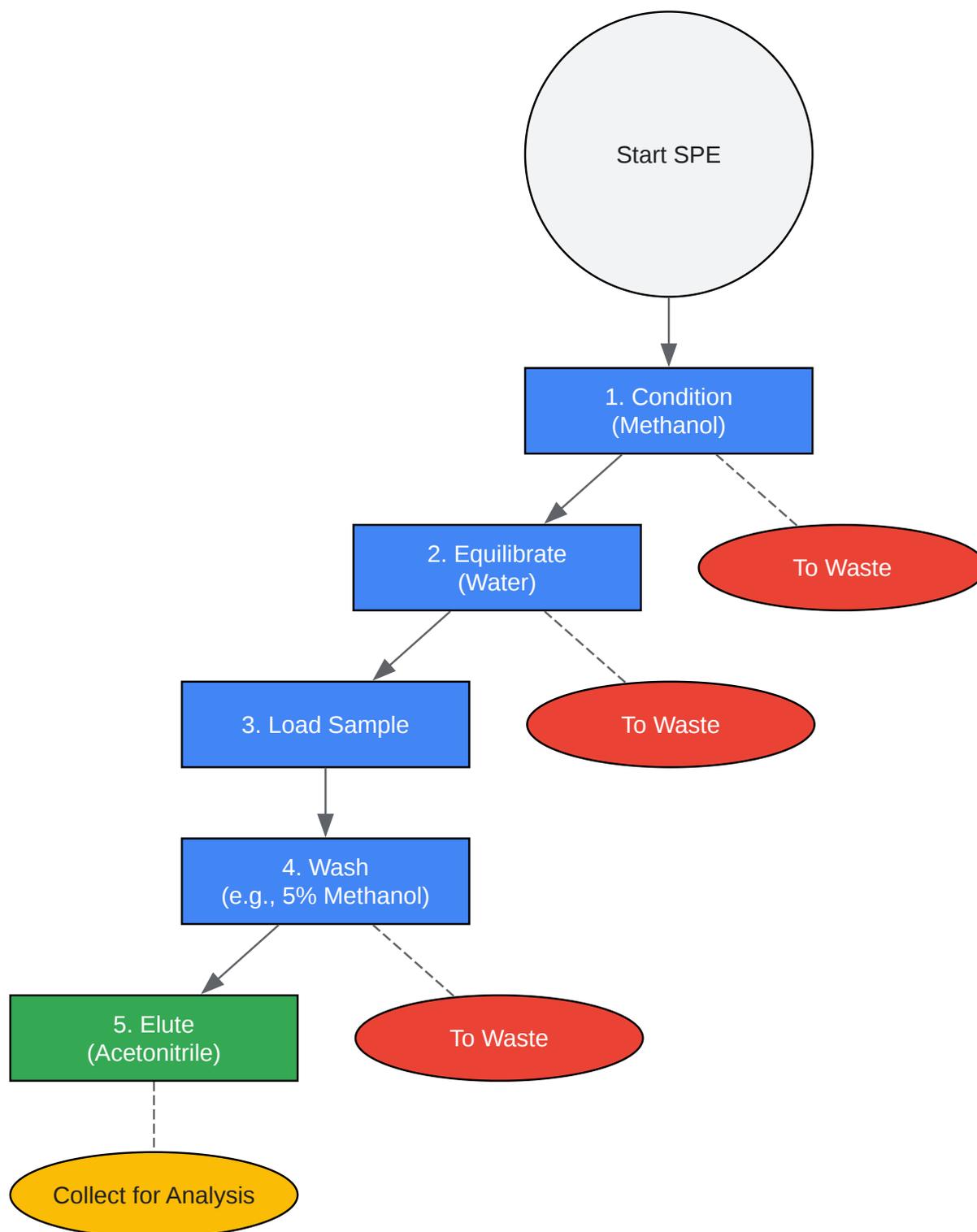
Parameter	Reported Value	Reference
Linearity Range	0.05 - 40 ng/mL	[2][3]
0.018 - 45.2 ng/mL	[5]	
25 - 30,000 pg/mL	[4]	
Lower Limit of Quantification (LLOQ)	0.05 ng/mL	[2][3]
0.018 ng/mL	[5]	
25 pg/mL	[4]	
Precision (%RSD)	< 11.5%	[5]
< 16.2%	[4]	
Accuracy (%RE)	Within $\pm 2.8\%$	[5]
Within $\pm 11.1\%$	[4]	
Extraction Recovery	69.5% - 77.0%	[4]

Visualizations



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Caption: Overall workflow for leuprorelin quantification.



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Caption: Key steps of the Solid-Phase Extraction (SPE) protocol.

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